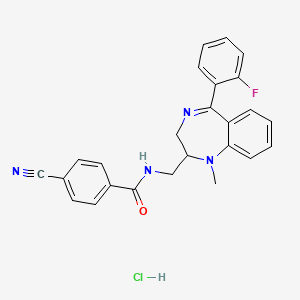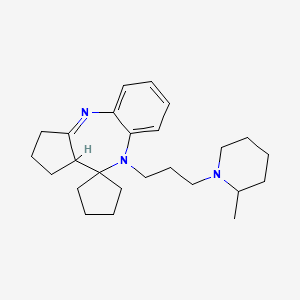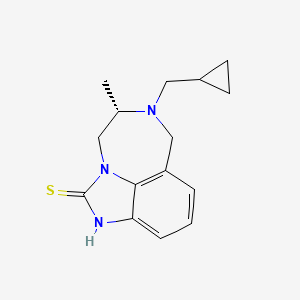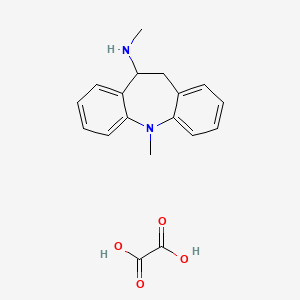
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate is a chemical compound with a complex structure, often used in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate typically involves multiple steps, starting from basic organic compounds. The process often includes:
Formation of the Dibenzazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzazepine structure.
Introduction of Methyl Groups: Methylation reactions are carried out to introduce the N,5-dimethyl groups.
Oxalate Formation: The final step involves the reaction with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Common in organic chemistry, substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate involves its interaction with specific molecular targets. It may act on enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Imipramine Hydrochloride: A related compound with similar structural features.
5H-Dibenz(b,f)azepine: Another compound in the same chemical family.
Uniqueness
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine oxalate stands out due to its specific functional groups and the resulting properties. Its unique structure allows for diverse applications and makes it a valuable compound in various research fields.
Properties
CAS No. |
94291-64-2 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N,11-dimethyl-5,6-dihydrobenzo[b][1]benzazepin-5-amine;oxalic acid |
InChI |
InChI=1S/C16H18N2.C2H2O4/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;3-1(4)2(5)6/h3-10,14,17H,11H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
USTLUBMTLHVUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



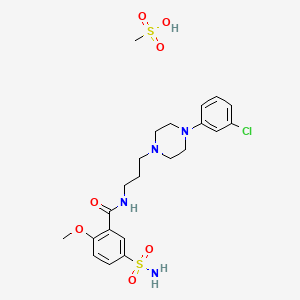
![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
![4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid](/img/structure/B12713053.png)

